6alpha,16alpha-Dimethylprogesterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

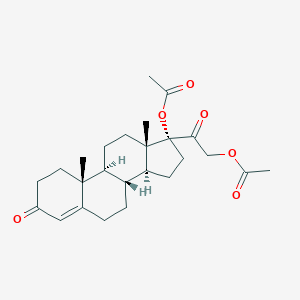

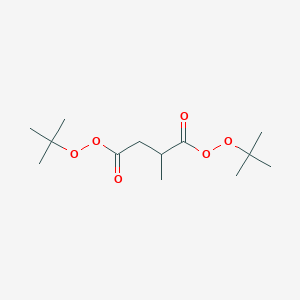

6alpha,16alpha-Dimethylprogesterone is a synthetic steroid hormone that is commonly known as 6-Dehydroprogesterone or Medroxyprogesterone. It is a derivative of progesterone that has been modified to improve its pharmacological properties. 6alpha,16alpha-Dimethylprogesterone has been extensively studied for its potential use in various scientific research applications.

Mechanism Of Action

6alpha,16alpha-Dimethylprogesterone exerts its pharmacological effects by binding to progesterone receptors in the body. This binding activates a cascade of signaling pathways that result in various physiological responses. The exact mechanism of action of 6alpha,16alpha-Dimethylprogesterone is not fully understood, but it is believed to involve the modulation of gene expression and the regulation of various cellular processes.

Biochemical And Physiological Effects

6alpha,16alpha-Dimethylprogesterone has been shown to have various biochemical and physiological effects in the body. It has been shown to regulate the menstrual cycle, promote pregnancy, and inhibit ovulation. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 6alpha,16alpha-Dimethylprogesterone in lab experiments is its high potency and selectivity for progesterone receptors. This allows for precise modulation of progesterone signaling pathways, which is essential for studying the role of progesterone in various physiological processes. However, one of the major limitations of using 6alpha,16alpha-Dimethylprogesterone is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 6alpha,16alpha-Dimethylprogesterone. One area of research is the development of more selective and potent derivatives of 6alpha,16alpha-Dimethylprogesterone for use in various scientific research applications. Another area of research is the investigation of the role of 6alpha,16alpha-Dimethylprogesterone in various physiological processes such as pregnancy and breast cancer. Additionally, the potential use of 6alpha,16alpha-Dimethylprogesterone as a therapeutic agent for the treatment of various gynecological disorders warrants further investigation.

Conclusion:

In conclusion, 6alpha,16alpha-Dimethylprogesterone is a synthetic steroid hormone that has been extensively studied for its potential use in various scientific research applications. Its high potency and selectivity for progesterone receptors make it an important tool for investigating the role of progesterone in various physiological processes. However, its potential for off-target effects warrants caution in the interpretation of experimental results. Future research on 6alpha,16alpha-Dimethylprogesterone should focus on the development of more selective and potent derivatives, as well as investigating its potential therapeutic uses.

Synthesis Methods

The synthesis of 6alpha,16alpha-Dimethylprogesterone involves the modification of progesterone by introducing two methyl groups at positions 6 and 16. This modification is achieved through a series of chemical reactions that involve the use of reagents such as methyl iodide, potassium hydroxide, and acetic anhydride. The resulting product is purified through various chromatographic techniques to obtain pure 6alpha,16alpha-Dimethylprogesterone.

Scientific Research Applications

6alpha,16alpha-Dimethylprogesterone has been extensively studied for its potential use in various scientific research applications. It has been used as a tool to investigate the role of progesterone in various physiological processes such as menstrual cycle regulation, pregnancy, and breast cancer. It has also been used as a potential therapeutic agent for the treatment of various gynecological disorders such as endometriosis and uterine fibroids.

properties

CAS RN |

1816-78-0 |

|---|---|

Product Name |

6alpha,16alpha-Dimethylprogesterone |

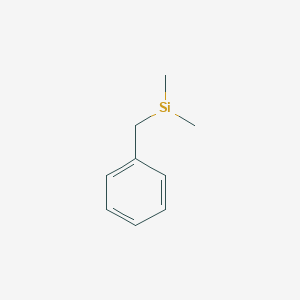

Molecular Formula |

C23H34O2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14+,17+,18-,20-,21+,22+,23-/m0/s1 |

InChI Key |

KMGUZSMFRZSYPE-KATBZLDRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

Other CAS RN |

1816-78-0 |

synonyms |

6alpha,16alpha-dimethylprogesterone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)

![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)